molecular formula C9H11BrClNO2 B3091826 Methyl amino(2-bromophenyl)acetate hydrochloride CAS No. 1219408-44-2

Methyl amino(2-bromophenyl)acetate hydrochloride

Cat. No. B3091826
CAS RN: 1219408-44-2
M. Wt: 280.54 g/mol
InChI Key: YBWCLPWBSZSUQA-UHFFFAOYSA-N
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Description

“Methyl amino(2-bromophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1219408-44-2 . It has a molecular weight of 280.55 . The compound is solid in its physical form . It has been used in scientific research due to its complex structure.


Molecular Structure Analysis

The IUPAC name for this compound is “methyl amino (2-bromophenyl)acetate hydrochloride” and its InChI Code is "1S/C9H10BrNO2.ClH/c1-13-9 (12)8 (11)6-4-2-3-5-7 (6)10;/h2-5,8H,11H2,1H3;1H" . This indicates that the compound contains a bromophenyl group attached to an acetate group, which is further connected to a methyl amino group.


Physical And Chemical Properties Analysis

“Methyl amino(2-bromophenyl)acetate hydrochloride” is a solid compound . It has a molecular weight of 280.55 .

Scientific Research Applications

Synthesis and Chemical Applications

Methyl amino(2-bromophenyl)acetate hydrochloride is not directly mentioned in available literature, but its structural components and related compounds have been extensively studied for their utility in chemical synthesis and potential applications in various fields. Research has focused on developing practical synthesis methods for related compounds and exploring their applications.

One relevant study discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory material. The study outlines an alternative method for the preparation of this compound, highlighting the challenges associated with traditional synthesis methods, such as the use of expensive and toxic materials and the generation of unwanted by-products. This research contributes to the development of more efficient and safer synthesis protocols for compounds of pharmaceutical interest (Qiu, Gu, Zhang, & Xu, 2009).

Potential Therapeutic Applications

While the direct therapeutic applications of methyl amino(2-bromophenyl)acetate hydrochloride are not documented, compounds with similar structures have been evaluated for their pharmacological properties. For instance, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has been approved as a treatment for multiple sclerosis due to its immunosuppressive effects mediated through activation of sphingosine-1-phosphate receptors (S1PRs). Additionally, it demonstrates antitumor efficacy in several cancer models, indicating the potential of structurally related compounds in cancer therapy (Zhang, Wang, Ji, Cong, Zhu, Zhou, 2013).

Environmental and Health Safety

Research into the environmental and health safety of chemical compounds includes the study of their degradation pathways and potential toxic effects. A review on the degradation of acetaminophen by advanced oxidation processes emphasizes the importance of understanding the kinetics, mechanisms, and by-products of degradation pathways for ensuring environmental safety. The study highlights the role of advanced oxidation processes (AOPs) in treating recalcitrant compounds in aqueous media, which could be relevant for managing waste containing methyl amino(2-bromophenyl)acetate hydrochloride or related compounds (Qutob, Hussein, Alamry, Rafatullah, 2022).

Safety and Hazards

The compound has been associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 2-amino-2-(2-bromophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWCLPWBSZSUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl amino(2-bromophenyl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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